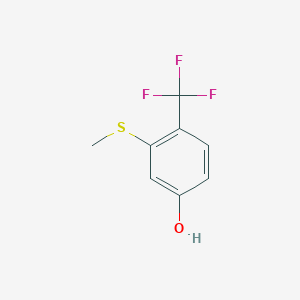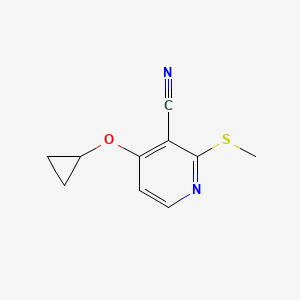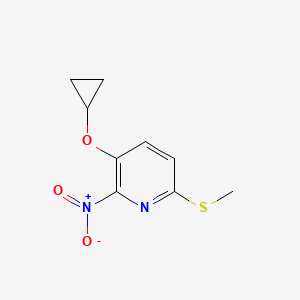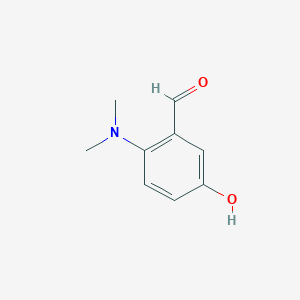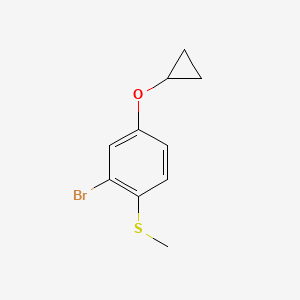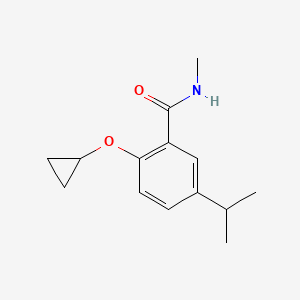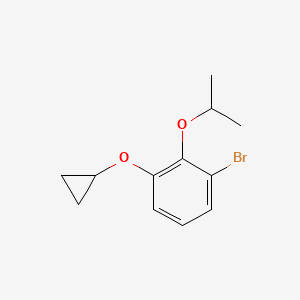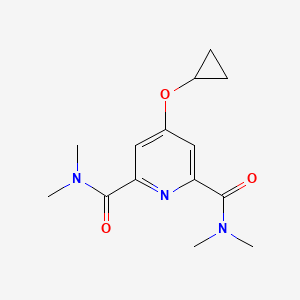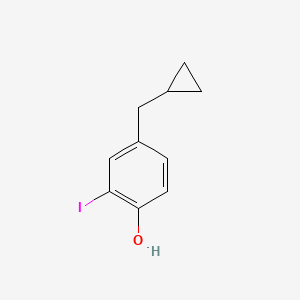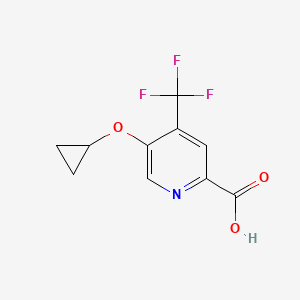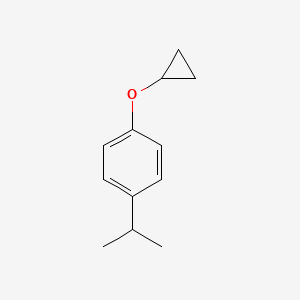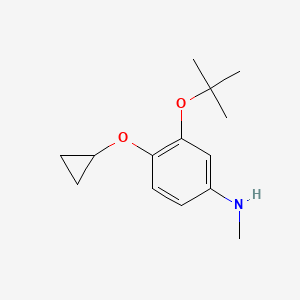
3-Tert-butoxy-4-cyclopropoxy-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butoxy-4-cyclopropoxy-N-methylaniline: is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a N-methyl aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxy-4-cyclopropoxy-N-methylaniline typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate halogenating agent to form tert-butyl halide.
Formation of the cyclopropoxy group: Cyclopropyl alcohol can be reacted with a halogenating agent to form cyclopropyl halide.
Coupling with N-methylaniline: The tert-butyl halide and cyclopropyl halide are then reacted with N-methylaniline under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as mentioned above, but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the tert-butoxy and cyclopropoxy groups.
Reduction: Reduction reactions may target the aromatic ring or the nitrogen atom in the N-methyl aniline moiety.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the ether groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the tert-butoxy and cyclopropoxy groups.
Reduction: Reduced forms of the aromatic ring or the nitrogen atom.
Substitution: Halogenated derivatives of the aromatic ring or ether groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules. Biology : It may be used in the study of biological pathways and interactions due to its unique structure. Medicine Industry : Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-N-methylaniline involves its interaction with molecular targets through its functional groups. The tert-butoxy and cyclopropoxy groups can participate in various chemical reactions, while the N-methyl aniline moiety can interact with biological molecules. The pathways involved may include oxidation-reduction reactions, substitution reactions, and interactions with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Tert-butoxy-4-cyclopropoxy-N-methylbenzamide: Similar structure with a benzamide group instead of an aniline moiety.
4-Tert-butoxy-3-cyclopropoxy-N-methylaniline: Similar structure with different positioning of the tert-butoxy and cyclopropoxy groups.
Uniqueness: : 3-Tert-butoxy-4-cyclopropoxy-N-methylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-3-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13-9-10(15-4)5-8-12(13)16-11-6-7-11/h5,8-9,11,15H,6-7H2,1-4H3 |
InChI-Schlüssel |
NCMJBCXEIRUQMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=C1)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


